molecular formula C20H29N3O7S B2366778 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide CAS No. 872881-45-3

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide

Cat. No.: B2366778
CAS No.: 872881-45-3
M. Wt: 455.53
InChI Key: SQTHDEKPDMVKTF-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety . This structure is a type of benzodioxin, which is a bicyclic compound consisting of two oxygen atoms incorporated in a benzene ring . It also contains a sulfonyl group, an oxazinan ring, and an oxalamide group.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and their chemical environments.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Synthesis and Polymerization

Benzoxazine-based polymers, synthesized from bisphenol-S, allylamine, and formaldehyde, demonstrate significant thermal and mechanical properties. These polymers exhibit high glass transition temperatures and thermal stability, making them suitable for advanced technological applications (Liu et al., 2013).

Antimalarial and Antiviral Activity

Sulfonamide derivatives have been investigated for their antimalarial activity. Certain sulfonamides exhibit potent antimalarial effects, characterized by favorable ADMET properties and low cytotoxicity. These findings underscore the potential of sulfonamide derivatives in developing new antimalarial therapies (Fahim & Ismael, 2021).

Enzyme Inhibition Studies

Research on sulfonamides with benzodioxane and acetamide moieties has revealed their potential as inhibitors for enzymes like α-glucosidase and acetylcholinesterase. These compounds exhibit substantial inhibitory activity, highlighting their possible therapeutic applications (Abbasi et al., 2019).

Chemical Delivery Systems

Studies on sulfonamide chemical delivery systems for the treatment of cerebral toxoplasmosis have demonstrated the efficacy of these systems in delivering active sulfa drugs. This research opens avenues for improving drug delivery mechanisms for various medical conditions (Brewster et al., 1991).

Antibacterial Agents

N-substituted sulfonamides bearing the benzodioxane moiety have shown potent antibacterial potential against both Gram-negative and Gram-positive bacterial strains. The synthesis of these compounds offers new possibilities for developing effective antibacterial agents (Abbasi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with specific biological targets to exert its effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. For example, if it’s a drug, studies could be conducted to evaluate its efficacy, safety, and mechanism of action .

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O7S/c1-14(2)6-7-21-19(24)20(25)22-13-18-23(8-3-9-30-18)31(26,27)15-4-5-16-17(12-15)29-11-10-28-16/h4-5,12,14,18H,3,6-11,13H2,1-2H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTHDEKPDMVKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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